BMS-687453

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PPARα Activation and Potential Benefits

PPARα is a nuclear receptor protein located inside cells. When activated, PPARα influences the expression of various genes involved in fat metabolism, cholesterol levels, and blood sugar control []. Studies suggest that PPARα agonists may offer therapeutic benefits for conditions like:

BMS-687453 is a synthetic compound classified as a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound is characterized by its chemical structure, which includes an oxybenzylglycine moiety. It has an effective concentration (EC50) of approximately 10 nM for human PPARα, indicating its strong binding affinity and efficacy in activating this receptor, which plays a crucial role in lipid metabolism and glucose homeostasis .

- Information on the mechanism of action is likely unavailable due to the limited research on this specific compound.

- In the absence of specific data, it's best to assume any unknown compound may pose safety hazards. Always handle chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

BMS-687453 exhibits significant biological activity, particularly in lipid regulation. It has been shown to increase high-density lipoprotein cholesterol (HDLc) levels while lowering low-density lipoprotein cholesterol (LDLc) and triglycerides in animal models. These effects are attributed to its action as a PPARα agonist, which enhances fatty acid oxidation and reduces triglyceride levels . Additionally, studies have indicated that BMS-687453 may cause skeletal myofiber degeneration at high doses, suggesting potential toxicity that warrants further investigation .

The synthesis of BMS-687453 involves multiple chemical steps:

- Reductive Amination: This step typically uses fluoro-substituted hydroxybenzaldehydes reacted with glycine methyl ester hydrochloride to form secondary amines.

- Alkylation: The secondary amines are then reacted with methyl chloroformate to yield methyl carbamates.

- Hydrolysis: Basic hydrolysis of the resulting esters provides the final compound .

BMS-687453 is primarily investigated for its potential therapeutic applications in treating dyslipidemia and related metabolic disorders. Its ability to modulate lipid profiles positions it as a candidate for managing conditions such as hyperlipidemia, where regulation of cholesterol levels is crucial. Furthermore, due to its selective action on PPARα, it may also have implications in the treatment of type 2 diabetes by improving insulin sensitivity .

Interaction studies have demonstrated that BMS-687453 selectively activates PPARα without significantly affecting other PPAR subtypes such as PPARγ. This selectivity is critical as it minimizes potential side effects associated with broader PPAR activation. Studies have shown that BMS-687453 effectively raises HDLc levels and lowers LDLc in transgenic mouse models, indicating its potential for cardiovascular benefits .

BMS-687453 can be compared with several other compounds that also target PPAR receptors:

| Compound Name | PPAR Subtype Targeted | EC50 (nM) | Unique Features |

|---|---|---|---|

| BMS-711939 | PPARα | 4 | Highly selective; effective in lowering triglycerides |

| Fenofibrate | PPARα | 50 | Commonly used; less selective than BMS-687453 |

| Rosiglitazone | PPARγ | 0.5 | Primarily targets glucose metabolism; associated with weight gain |

| Pioglitazone | PPARγ | 1 | Similar to Rosiglitazone but with different side effect profile |

BMS-687453 stands out due to its high potency and selectivity for PPARα, making it a promising candidate for further development in metabolic disease management while minimizing adverse effects associated with less selective compounds .

Basic Molecular Information

The molecular formula of BMS-687453 is C22H21ClN2O6, representing a complex organic compound with a molecular weight of 444.86 grams per mole [1] [2] [3]. The compound exhibits achiral stereochemistry with no defined stereocenters and no optical activity [1]. The molecular structure contains zero E/Z centers and carries no net charge, making it a neutral molecule under physiological conditions [1].

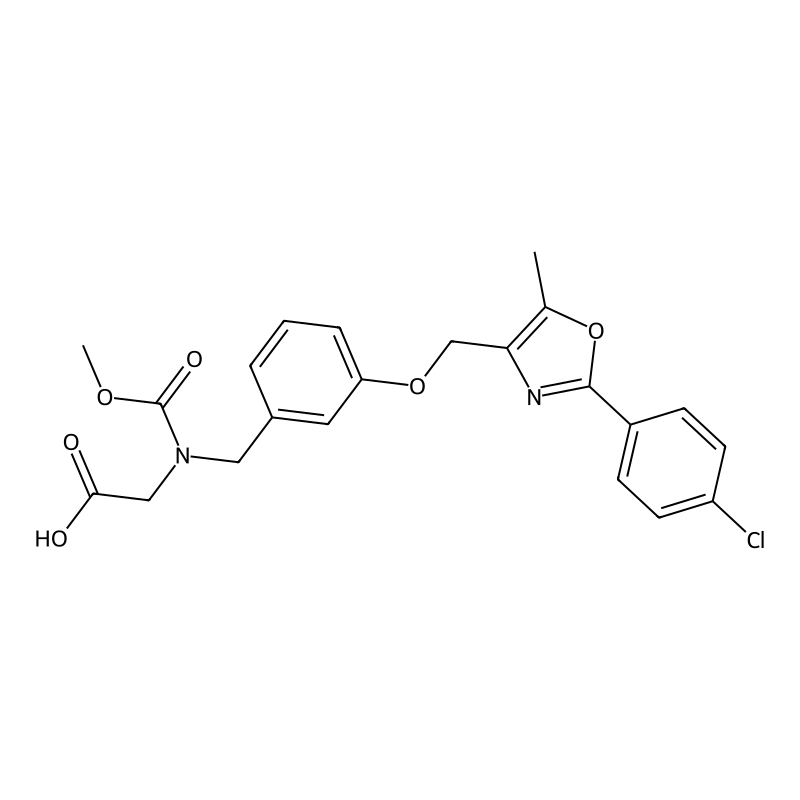

The compound's systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid [4] [5]. This complex naming convention reflects the intricate structural architecture of the molecule, incorporating multiple functional groups and ring systems that contribute to its biological activity.

Structural Representation Systems

The simplified molecular-input line-entry system (SMILES) notation for BMS-687453 is: COC(=O)N(CC(O)=O)CC1=CC=CC(OCC2=C(C)OC(=N2)C3=CC=C(Cl)C=C3)=C1 [1] [2] [3]. This linear representation provides a computer-readable format that encodes the complete molecular structure, including connectivity, stereochemistry, and functional groups.

The International Chemical Identifier (InChI) representation is: InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) [1] [6]. The corresponding InChI Key is UJIBXDMNCMEJAY-UHFFFAOYSA-N [1] [7] [6], providing a unique identifier for database searches and computational applications.

Physicochemical Properties Assessment

The molecular structure of BMS-687453 exhibits several key physicochemical characteristics that influence its biological activity and pharmacokinetic properties. The compound has a calculated density of 1.342 ± 0.06 grams per cubic centimeter [8], indicating a relatively dense molecular structure consistent with its complex aromatic ring systems and functional groups.

The predicted boiling point of BMS-687453 is 642.7 ± 65.0 degrees Celsius [8], reflecting the substantial intermolecular forces present in the compound due to its hydrogen bonding capabilities and aromatic ring stacking interactions. The topological polar surface area (TPSA) is calculated to be 102.10 square angstroms [8], which falls within the range typically associated with good oral bioavailability and cellular permeability.

The logarithm of the partition coefficient (LogP) is reported as 4.53540 [8], indicating significant lipophilicity that contributes to the compound's membrane permeability and tissue distribution characteristics. This moderate to high lipophilicity is balanced by the polar functional groups present in the molecule, creating an optimal physicochemical profile for biological activity.

Oxybenzylglycine Scaffold Analysis

Scaffold Architecture and Design Principles

BMS-687453 is built upon a 1,3-oxybenzylglycine scaffold, which represents a sophisticated molecular architecture designed for selective PPARα interaction [9] [10]. This scaffold combines the structural elements of glycine-derived amino acids with benzyloxy linkages, creating a framework that optimizes binding affinity and selectivity for the PPARα receptor.

The oxybenzylglycine scaffold incorporates a central glycine residue that serves as the primary pharmacophore, modified with a methoxycarbonyl protecting group that modulates the compound's physicochemical properties and biological activity [1] [9]. The benzyl component provides hydrophobic interactions with the receptor binding site, while the oxy linkage introduces conformational flexibility that allows optimal receptor engagement.

Structural Optimization and Development

The development of the oxybenzylglycine scaffold represents a significant advancement in PPARα agonist design, moving beyond traditional fibrate structures to achieve enhanced selectivity and potency [9] [10]. The scaffold was specifically engineered to address the limitations of earlier PPARα agonists, including poor selectivity profiles and suboptimal pharmacokinetic properties.

Crystal structure analysis has revealed that the oxybenzylglycine scaffold positions key functional groups in optimal orientations for hydrogen bonding with critical amino acid residues in the PPARα ligand binding domain [9] [10]. The scaffold's three-dimensional architecture creates a complementary fit with the receptor binding pocket, maximizing binding affinity while minimizing interactions with related nuclear hormone receptors.

Structure-Activity Relationship Insights

The oxybenzylglycine scaffold's structure-activity relationships have been extensively characterized through systematic modification studies and crystallographic analysis [9] [10]. The scaffold provides a stable platform for the incorporation of various substituents that fine-tune the compound's biological activity and selectivity profile.

Key structural features of the scaffold include the glycine carboxylic acid group, which forms essential hydrogen bonds with the receptor, and the benzyloxy linker, which positions the heterocyclic substituents in the optimal binding orientation [9]. The methoxycarbonyl modification of the amino group prevents unwanted interactions while maintaining the compound's overall binding affinity.

Structural Features of 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid

Aromatic Ring Systems Analysis

The molecular structure of BMS-687453 contains multiple aromatic ring systems that contribute significantly to its biological activity and physicochemical properties. The compound features a central benzene ring that serves as the core scaffold, substituted with a methoxy group at the meta position relative to the benzyl linkage [1] [9].

The 4-chlorophenyl substituent represents a critical structural element that enhances the compound's binding affinity for PPARα through specific hydrophobic interactions with the receptor binding site [9] [11]. The chlorine atom at the para position of this phenyl ring provides optimal electronic properties and steric bulk for receptor recognition, contributing to the compound's high selectivity profile.

The oxazole ring system constitutes another essential aromatic component, providing both conformational rigidity and specific electronic properties that optimize receptor binding [1] [9]. The 5-methyl substitution on the oxazole ring further fine-tunes the compound's binding characteristics and contributes to its exceptional selectivity for PPARα over other PPAR subtypes.

Functional Group Characteristics

The carboxylic acid functionality represents the primary pharmacophore of BMS-687453, essential for its agonistic activity at the PPARα receptor [1] [9]. This acidic group forms critical hydrogen bonds with key amino acid residues in the receptor's ligand binding domain, particularly with histidine and tyrosine residues that stabilize the active receptor conformation.

The methoxycarbonyl group attached to the amino nitrogen serves multiple functions, including protection of the amino group from unwanted reactions and modulation of the compound's physicochemical properties [1] [9]. This carbamate functionality contributes to the compound's stability and influences its pharmacokinetic profile, particularly its metabolic stability and clearance characteristics.

The ether linkage connecting the benzyl and oxazole components provides conformational flexibility while maintaining the overall structural integrity of the molecule [1] [9]. This linkage allows the compound to adopt the optimal binding conformation within the PPARα binding site while preventing excessive conformational mobility that could reduce binding affinity.

Stereochemical Considerations

BMS-687453 exhibits achiral characteristics with no defined stereocenters, simplifying its synthesis and ensuring consistent biological activity without the complications associated with stereoisomeric mixtures [1]. The absence of chiral centers eliminates the need for stereoselective synthesis or chiral separation procedures, contributing to the compound's pharmaceutical development feasibility.

The molecule's planar aromatic components adopt specific orientations that optimize π-π stacking interactions with aromatic amino acid residues in the PPARα binding site [9] [11]. The overall three-dimensional structure creates a complementary fit with the receptor's ligand binding domain, accounting for the compound's exceptional binding affinity and selectivity.

The conformational preferences of BMS-687453 have been characterized through both experimental crystal structure determination and computational modeling studies [9] [10]. These analyses reveal that the compound adopts a relatively rigid conformation that pre-organizes the key binding elements for optimal receptor interaction.

Physicochemical Properties

Solubility and Dissolution Characteristics

The solubility profile of BMS-687453 demonstrates excellent compatibility with dimethyl sulfoxide (DMSO), achieving concentrations of at least 100 milligrams per milliliter (224.79 millimolar) [2] [3] [12]. This high solubility in DMSO facilitates research applications and provides a reliable vehicle for in vitro studies and compound storage.

In aqueous environments, BMS-687453 exhibits limited solubility consistent with its lipophilic character and LogP value of 4.54 [8]. However, the compound demonstrates excellent crystalline aqueous solubility of 367 micrograms per milliliter at pH 7.2 [13], which is sufficient for biological applications and contributes to its favorable pharmacokinetic profile.

The compound's dissolution characteristics have been optimized through various formulation approaches, including microemulsion systems that significantly enhance bioavailability [14]. These formulation strategies overcome the inherent solubility limitations while maintaining the compound's chemical stability and biological activity.

Partition Coefficient and Membrane Permeability

The calculated LogP value of 4.54 for BMS-687453 indicates significant lipophilicity that contributes to its excellent membrane permeability characteristics [8]. This optimal lipophilicity balances the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for biological activity.

Permeability studies using artificial membrane systems demonstrate that BMS-687453 exhibits excellent passive diffusion characteristics, with effective permeability values significantly higher than many other pharmaceutical compounds [14]. These favorable permeability characteristics contribute to the compound's excellent oral bioavailability and tissue distribution properties.

The compound's membrane permeability is further enhanced through microemulsion formulations, which increase effective permeability by more than 13-fold compared to simple aqueous dispersions [14]. These formulation approaches optimize the compound's physicochemical properties for therapeutic applications while maintaining its biological activity and selectivity.

Purity and Analytical Characteristics

Commercial preparations of BMS-687453 typically exhibit purities exceeding 98%, as determined by high-performance liquid chromatography (HPLC) analysis [16] [2] [3] [17]. The compound's purity is confirmed through multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which demonstrates consistency with the expected molecular structure [17].

The compound's analytical profile includes characteristic spectroscopic signatures that facilitate identification and purity assessment [17]. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure, while NMR spectroscopy provides detailed structural confirmation of all functional groups and aromatic systems.

Peroxisome Proliferator-Activated Receptor Alpha Binding Mechanisms

BMS-687453 exhibits a sophisticated binding mechanism to the peroxisome proliferator-activated receptor alpha ligand binding domain through multiple molecular interactions that establish its high potency and selectivity [1] [2] [3]. The compound demonstrates exceptional binding affinity with an effective concentration fifty (EC50) of 10 nanomolar for human peroxisome proliferator-activated receptor alpha and an inhibitory concentration fifty (IC50) of 260 nanomolar in fluorescence polarization binding assays [1] [2] [4].

The molecular binding mechanism involves the formation of a well-characterized hydrogen bonding network between the carboxylic acid head group of BMS-687453 and critical amino acid residues within the peroxisome proliferator-activated receptor alpha ligand binding domain [5] [6]. X-ray cocrystal structures reveal that the carboxylic acid moiety of BMS-687453 forms essential hydrogen bonds with four key residues: histidine 440 (H11), tyrosine 464 (H12), tyrosine 314 (H5), and serine 280 (H11) [5] [6] [7]. This hydrogen bonding network represents the canonical agonist binding pattern observed across peroxisome proliferator-activated receptor alpha ligands and is fundamental to receptor activation [5].

The 1,3-oxybenzyl central core of BMS-687453 serves as a molecular anchor that positions the carboxylic acid head group and the 4-chlorophenyl oxazole moiety into their respective binding pockets within the ligand binding domain [5] [6]. The central phenyl core and benzylic carbon are surrounded by hydrophobic residues including leucine 321, isoleucine 317, and phenylalanine 318, which provide favorable hydrophobic interactions that contribute to binding stability [5].

The oxazole ring system of BMS-687453 forms specific interactions within a hydrophobic cavity formed by phenylalanine 273 (H3), leucine 443, valine 444, isoleucine 447 (H11), and leucine 456 (H11-H12 loop) [8]. These interactions are particularly important for stabilizing the active conformation of helix 12, which is critical for transcriptional activation [8]. The methyl substituent on the oxazole ring contributes to the overall binding affinity through van der Waals interactions within this hydrophobic pocket [3] [5].

Selectivity Profile (410-fold vs Peroxisome Proliferator-Activated Receptor Gamma)

BMS-687453 demonstrates remarkable selectivity for peroxisome proliferator-activated receptor alpha over peroxisome proliferator-activated receptor gamma, exhibiting approximately 410-fold selectivity in peroxisome proliferator-activated receptor GAL4 transactivation assays [1] [2] [3] [6]. This exceptional selectivity is achieved through specific molecular interactions that are unique to the peroxisome proliferator-activated receptor alpha ligand binding domain architecture.

The selectivity profile shows that BMS-687453 has an EC50 of 10 nanomolar for human peroxisome proliferator-activated receptor alpha compared to 4,100 nanomolar for human peroxisome proliferator-activated receptor gamma [1] [2] [4] [9]. In binding affinity assays, the compound shows an IC50 of 260 nanomolar for peroxisome proliferator-activated receptor alpha versus greater than 15,000 nanomolar for peroxisome proliferator-activated receptor gamma [1] [2] [4]. This dramatic difference in binding affinity translates directly to the observed selectivity in functional transactivation assays.

The selectivity extends beyond peroxisome proliferator-activated receptor gamma to include peroxisome proliferator-activated receptor delta, where BMS-687453 shows no detectable binding activity with EC50 values exceeding 25,000 nanomolar [1] [2] [6]. This represents a greater than 2,500-fold selectivity for peroxisome proliferator-activated receptor alpha over peroxisome proliferator-activated receptor delta [1] [2]. The compound also demonstrates negligible cross-reactivity against a comprehensive panel of human nuclear hormone receptors, including liver X receptor, glucocorticoid receptor, and retinoid X receptor [5].

Full-length receptor co-transfection assays in HepG2 cells confirm the selectivity profile observed in GAL4 transactivation assays [5] [6]. In these assays, BMS-687453 shows excellent peroxisome proliferator-activated receptor alpha potency with an EC50 of 47 nanomolar and maintains approximately 50-fold selectivity versus peroxisome proliferator-activated receptor gamma with an EC50 of 2,400 nanomolar [5] [9]. This consistent selectivity across different assay formats validates the robustness of the selectivity profile.

Molecular Basis for Peroxisome Proliferator-Activated Receptor Alpha Specificity

The molecular basis for peroxisome proliferator-activated receptor alpha specificity of BMS-687453 lies in the unique structural features of the peroxisome proliferator-activated receptor alpha ligand binding domain that create optimal accommodation for the 4-chlorophenyl substituent [8] [10] [5]. The 4-chlorophenyl group of BMS-687453 occupies a narrow, flat cavity that is surrounded by the side chains of isoleucine 272 (H3), leucine 347 (H6), phenylalanine 351 (H7), and isoleucine 354 (H7) [8].

The specificity is primarily determined by critical CH-π interactions between the 4-chlorophenyl ring and two methyl groups: the γ2 methyl of isoleucine 272 and the δ1 methyl of isoleucine 354 [8] [10]. These interactions create a sandwiching effect that stabilizes the binding of the halophenyl ring and contributes significantly to the high affinity of BMS-687453 for peroxisome proliferator-activated receptor alpha [8]. Mutagenesis studies confirm the importance of these interactions, as the isoleucine 272 to phenylalanine mutation nearly abolishes the transactivation activity of BMS-687453 while having minimal effect on other peroxisome proliferator-activated receptor alpha agonists such as fenofibric acid [8].

The shape complementarity within this cavity is essential for the activity of BMS-687453 [8] [10]. The narrow dimensions of the cavity in peroxisome proliferator-activated receptor alpha are perfectly suited to accommodate the planar 4-chlorophenyl group, creating a lock-and-key type interaction that is not possible in the other peroxisome proliferator-activated receptor subtypes [8]. This specific geometric constraint provides the structural basis for the observed selectivity.

In contrast to peroxisome proliferator-activated receptor alpha, the corresponding cavity in peroxisome proliferator-activated receptor gamma is occupied by the bulky side chain of phenylalanine 363, which corresponds to isoleucine 354 in peroxisome proliferator-activated receptor alpha [8] [11]. For the 4-chlorophenyl group of BMS-687453 to bind within the peroxisome proliferator-activated receptor gamma ligand binding pocket, this phenylalanine residue would need to undergo significant conformational rearrangement [8]. While such rearrangement can occur as observed with other dual agonists, the energy barrier for this structural reorganization is substantially higher for BMS-687453, resulting in reduced binding affinity [8].

Similarly, in peroxisome proliferator-activated receptor delta, the 4-chlorophenyl group encounters steric hindrance with the branched side chain of isoleucine 328, which corresponds to methionine 355 in peroxisome proliferator-activated receptor alpha [8] [11]. This steric clash cannot be overcome by induced-fit mechanisms, leading to the complete loss of activity against peroxisome proliferator-activated receptor delta [8].

Conformational Changes in Nuclear Receptor Binding

The binding of BMS-687453 to peroxisome proliferator-activated receptor alpha induces specific conformational changes that are essential for transcriptional activation [8] [5] [12]. The most critical conformational change involves helix 12 (H12), also known as the activation function-2 (AF-2) helix, which adopts an active conformation upon ligand binding [8] [12] [13].

The hydrogen bonding interaction between the carboxylic acid of BMS-687453 and tyrosine 464 on helix 12 is particularly important for stabilizing the active conformation of this helix [8] [5]. In the active state, the carboxylic acid group of glutamic acid 462 on helix 12 forms hydrogen bonds with the oxygen gamma of serine 142 and the backbone amide groups of leucine 143 and leucine 144 in the PGC1α peptide [8]. This hydrogen bonding network has been consistently observed in crystal structures of peroxisome proliferator-activated receptor alpha ligand binding domain agonist complexes and contributes to the structural stability required for transcriptional activation [8] [14].

The activation function-2 surface becomes organized upon BMS-687453 binding, creating a binding interface for coactivator proteins such as PGC1α [8] [12]. X-ray crystallographic studies reveal that both BMS-687453 and its precursor compound occupy the same binding site within the ligand binding domain with identical orientations [8] [7]. The ligand binding pocket, surrounded by helices H3, H5, H7, H11, H12, and β-sheet β3, undergoes conformational adaptation to accommodate the ligand through an induced-fit mechanism [8].

The conformational changes extend beyond helix 12 to include structural flexibility in the H11-H12 loop region [8] [5]. This loop region shows remarkable plasticity in accommodating different ligand structures, as evidenced by the diversity of interactions observed with various peroxisome proliferator-activated receptor alpha agonists [8]. The flexibility of this loop allows for optimization of ligand-receptor interactions while maintaining the essential hydrogen bonding network required for activation [8].

The ligand binding domain undergoes a global conformational reorganization that facilitates heterodimerization with retinoid X receptor and subsequent DNA binding [12] [13]. The active conformation of peroxisome proliferator-activated receptor alpha, stabilized by BMS-687453 binding, enables the formation of the peroxisome proliferator-activated receptor alpha-retinoid X receptor heterodimer that recognizes and binds to peroxisome proliferator response elements in target gene promoters [12] [15].

Crystal structure analysis reveals that the overall fold of the ligand binding domain remains largely unchanged upon BMS-687453 binding, with the primary conformational changes localized to the ligand binding pocket and the activation function-2 region [8] [7]. The root-mean-square deviation between apo and holo forms of the receptor is minimal, indicating that the conformational changes are subtle but functionally critical [8].

The conformational changes induced by BMS-687453 are distinct from those observed with partial agonists or antagonists [16] [17]. Full agonists like BMS-687453 induce the complete stabilization of helix 12 in the active position, whereas partial agonists may only partially stabilize this helix or allow for dynamic equilibrium between active and inactive conformations [16]. This complete stabilization is reflected in the high intrinsic activity of BMS-687453, which achieves greater than 50% relative activity compared to standard agonists [5].

The temporal dynamics of conformational changes reveal that ligand binding occurs rapidly, followed by the stabilization of helix 12 and organization of the activation function-2 surface [12]. Molecular dynamics simulations suggest that the conformational changes are cooperative, with the initial ligand binding event triggering a cascade of structural rearrangements that culminate in the fully active receptor conformation [16] [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Vassallo JD, Janovitz EB, Wescott DM, Chadwick C, Lowe-Krentz LJ,

3: Mukherjee R, Locke KT, Miao B, Meyers D, Monshizadegan H, Zhang R, Search D,

Explore Compound Types